molecular formula C15H25N3OS B5857116 N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2-PROPANYL)CYCLOHEXANECARBOXAMIDE

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2-PROPANYL)CYCLOHEXANECARBOXAMIDE

Cat. No.: B5857116
M. Wt: 295.4 g/mol
InChI Key: FRNNRCYYCXIPPE-UHFFFAOYSA-N
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Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2-PROPANYL)CYCLOHEXANECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a cyclohexane ring substituted with a carboxamide group and a 2-methyl-2-propanyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2-PROPANYL)CYCLOHEXANECARBOXAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution on the Thiadiazole Ring: The 5-ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Cyclohexanecarboxamide Moiety: The cyclohexane ring can be functionalized with a carboxamide group through the reaction of cyclohexanecarboxylic acid with amines or ammonia.

    Introduction of the 2-Methyl-2-Propanyl Group: The 2-methyl-2-propanyl group can be introduced via Friedel-Crafts alkylation using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2-PROPANYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable bases or catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2-PROPANYL)CYCLOHEXANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2-PROPANYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The overall effect of the compound depends on its ability to modulate specific biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2-PROPANYL)CYCLOHEXANECARBOXAMIDE: Differing by a single methyl group on the thiadiazole ring.

    N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-ETHYL-2-PROPANYL)CYCLOHEXANECARBOXAMIDE: Differing by an ethyl group instead of a methyl group on the cyclohexane ring.

Uniqueness

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYL-2-PROPANYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiadiazole ring and the cyclohexanecarboxamide moiety provides a distinct combination of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-5-12-17-18-14(20-12)16-13(19)10-6-8-11(9-7-10)15(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNNRCYYCXIPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCC(CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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